molecular formula C13H8N4O3 B5889657 5-(3-Nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole

5-(3-Nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole

Cat. No.: B5889657
M. Wt: 268.23 g/mol
InChI Key: PMUYBTQNMMMWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features both nitrophenyl and pyridyl groups attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzohydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridyl ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base

    Oxidation: Potassium permanganate (KMnO4), often in an acidic medium

Major Products Formed

    Reduction: 5-(3-Aminophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Oxidized derivatives of the pyridyl ring

Scientific Research Applications

5-(3-Nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Due to its unique structural properties, it can be used in the development of novel materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mechanism of Action

The mechanism of action of 5-(3-Nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitrophenyl and pyridyl groups can interact with the active sites of these targets, leading to inhibition or activation of their biological functions.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Nitrophenyl)-1,2,4-oxadiazole: Lacks the pyridyl group, which may affect its binding affinity and specificity in biological applications.

    3-(Pyridin-3-yl)-1,2,4-oxadiazole: Lacks the nitrophenyl group, which may influence its electronic properties and reactivity.

    5-(3-Aminophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole: The amino group can participate in different types of reactions compared to the nitro group.

Uniqueness

5-(3-Nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is unique due to the presence of both nitrophenyl and pyridyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the design of new materials and pharmaceuticals.

Properties

IUPAC Name

5-(3-nitrophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c18-17(19)11-5-1-3-9(7-11)13-15-12(16-20-13)10-4-2-6-14-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUYBTQNMMMWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure of Example 8 using N′-hydroxynicotinimidamide (Aldrich) and 3-nitrobenzoyl chloride (Aldrich). 1H NMR (300 MHz, CDCl3) δ 7.44-7.55 (m, 1 H), 7.82 (t, J=8.3 Hz, 1 H), 8.43-8.60 (m, 3 H), 8.80 (dd, J=4.7, 1.7 Hz, 1 H), 9.07-9.13 (m, 1 H), 9.42 (d, J=2.0 Hz, 1 H) ppm; MS (DCI/NH3) m/z 269 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.